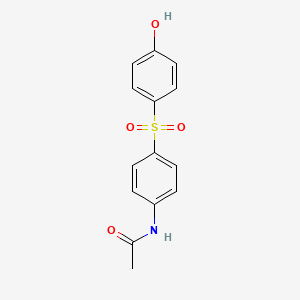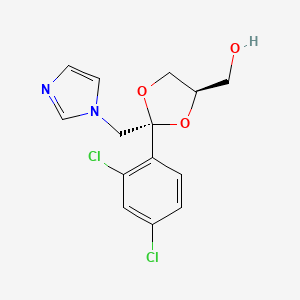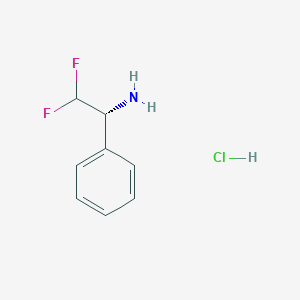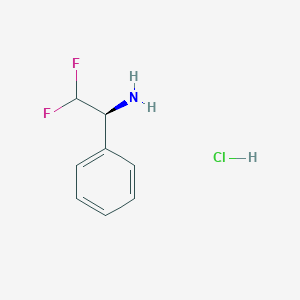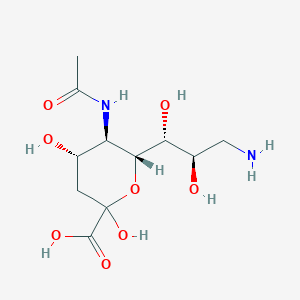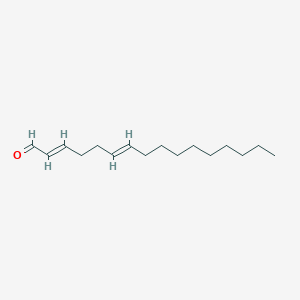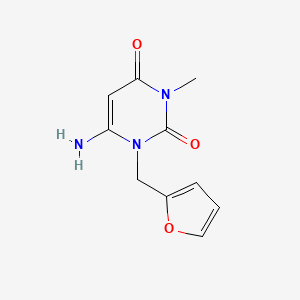![molecular formula C₂₁H₂₆N₆O₇S B1145299 S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil CAS No. 448184-56-3](/img/new.no-structure.jpg)
S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil: is a derivative of Vardenafil, a well-known phosphodiesterase type 5 (PDE5) inhibitor used primarily for the treatment of erectile dysfunction. This compound is often studied for its potential impurities and its role in the pharmacokinetics and pharmacodynamics of Vardenafil .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil involves multiple steps, starting from the parent compound, Vardenafil. The process typically includes:
Desethylation: Removal of the ethyl group from the piperidine ring.
Carboxylation: Introduction of a carboxyl group at the desired position.
Aminoethylation: Addition of an aminoethyl group to the carboxylated intermediate.
Industrial Production Methods: Industrial production methods for this compound are not widely documented, but they likely follow similar steps to the laboratory synthesis, with optimizations for scale, yield, and purity. These methods would involve controlled reaction conditions, such as temperature, pressure, and the use of specific catalysts to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the aminoethyl group.
Reduction: Reduction reactions can target the carboxyl and oxo groups.
Substitution: The aminoethyl group can participate in substitution reactions, leading to various derivatives.
Common Reagents and Conditions:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Alkyl halides, acyl chlorides.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the parent compound, each with potentially different pharmacological properties .
Applications De Recherche Scientifique
Chemistry: : The compound is used as a reference standard for studying the impurities of Vardenafil. It helps in understanding the stability and degradation pathways of the drug.
Biology: : In biological research, it is used to study the interaction of Vardenafil and its derivatives with PDE5 and other related enzymes.
Medicine: : While not used directly as a therapeutic agent, it provides insights into the pharmacokinetics and pharmacodynamics of Vardenafil, aiding in the development of more effective and safer PDE5 inhibitors.
Industry: : In the pharmaceutical industry, it is used for quality control and assurance, ensuring that Vardenafil products meet the required purity standards .
Mécanisme D'action
The mechanism of action of S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil is similar to that of Vardenafil. It inhibits the enzyme phosphodiesterase type 5 (PDE5), which is responsible for the degradation of cyclic guanosine monophosphate (cGMP). By inhibiting PDE5, the compound increases the levels of cGMP, leading to smooth muscle relaxation and increased blood flow, particularly in the corpus cavernosum of the penis.
Comparaison Avec Des Composés Similaires
N-Desethyl Vardenafil: Another impurity of Vardenafil with a similar structure but lacking the carboxyl and aminoethyl groups.
7-Despropyl 7-Methyl Vardenafil: A derivative with modifications at the propyl and methyl positions.
Vardenafil Dimer: A dimeric form of Vardenafil, often studied for its unique pharmacological properties.
Uniqueness: S-Desethylpiperidino S-[2-Carboxyl-2-oxo-ethyl-(2-aminoethyl)amino] Vardenafil is unique due to its specific structural modifications, which can influence its interaction with PDE5 and other biological targets. These modifications can lead to differences in its pharmacokinetic and pharmacodynamic profiles compared to other Vardenafil derivatives .
Propriétés
Numéro CAS |
448184-56-3 |
|---|---|
Formule moléculaire |
C₂₁H₂₆N₆O₇S |
Poids moléculaire |
506.53 |
Synonymes |
2-[[2-[[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]amino]ethyl]amino]-2-oxoacetic Acid; [[2-[[[3-(1,4-Dihydro-5-methyl-4-oxo-7-propylimidazo[5,1-f][1,2,4]triazin-2-yl)-4-ethoxyphenyl]sulfonyl]ami |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


